3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpropyl)-3-azabicyclo[311]heptan-6-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Vorbereitungsmethoden
The synthesis of 3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one typically involves the use of specific starting materials and reaction conditions. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity through the use of advanced techniques and equipment .
Analyse Chemischer Reaktionen
3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be explored for its therapeutic potential. Additionally, it has industrial applications in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. its unique structure allows it to interact with various biological molecules, potentially leading to significant biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one can be compared with other similar compounds such as 6,6-Dimethyl-2-(2-methylpropyl)-bicyclo[3.1.1]heptan-3-one and Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R)-. These compounds share a similar bicyclic structure but differ in their specific substituents and functional groups, which can lead to differences in their chemical properties and applications .
Eigenschaften
Molekularformel |
C10H17NO |
---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
3-(2-methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C10H17NO/c1-7(2)4-11-5-8-3-9(6-11)10(8)12/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
WZVIUXSENTVZAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CC2CC(C1)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.